3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol
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Overview
Description
3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core, a piperidine ring, and a propanol group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine ring: This step might involve nucleophilic substitution reactions.
Attachment of the propanol group: This can be done through alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the propanol group.
Reduction: Reduction reactions could be used to modify the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, etc.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Compounds with similar structures are often studied for their ability to inhibit specific enzymes.
Medicine
Drug Development:
Industry
Chemical Intermediates: Used as intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site.
Interact with Receptors: Modulate receptor activity by binding to receptor sites.
Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives: Other compounds with the same core structure.
Piperidine-Containing Compounds: Compounds featuring a piperidine ring.
Propanol Derivatives: Compounds with a propanol group.
Uniqueness
The uniqueness of 3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol lies in its specific combination of functional groups and its potential biological activities.
Properties
IUPAC Name |
3-[[1-(4-methylphenyl)-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-15-6-8-16(9-7-15)26-19-17(14-22-26)18(25-11-3-2-4-12-25)23-20(24-19)21-10-5-13-27/h6-9,14,27H,2-5,10-13H2,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVYWDIUAZTUHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC(=N3)NCCCO)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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